

Spectroscopic Characterization Guide: 5,6-Dihydroxyflavone (5,6-DHF)

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Compound of Interest

Compound Name: 5,6-Dihydroxyflavone

CAS No.: 6665-66-3

Cat. No.: B183487

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Part 1: Executive Summary & Structural Strategy

5,6-Dihydroxyflavone (CAS: 6665-66-3), often abbreviated as 5,6-DHF, is a bioactive flavone distinct from its isomer 5,7-dihydroxyflavone (chrysin) and its hydroxylated analog baicalein (5,6,7-trihydroxyflavone). Its pharmacological profile includes potent anti-inflammatory activity via NF- κ B suppression and potential neuroprotective effects.

Precise structural characterization is critical in drug development to distinguish 5,6-DHF from common synthetic impurities and naturally occurring isomers. This guide provides a definitive spectroscopic framework using Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

The Characterization Triad

Our approach integrates three orthogonal datasets to validate the structure:

- Mass Spectrometry (MS): Establishes molecular weight and reveals the substitution pattern via Retro-Diels-Alder (RDA) fragmentation.
- Infrared Spectroscopy (IR): Confirms the presence of the chelated carbonyl (C-4) and hydroxyl functionalities.
- NMR Spectroscopy (

H &

C): Provides atomic-level connectivity, distinguishing the 5,6-substitution pattern from the more common 5,7-substitution.

Part 2: Mass Spectrometry (MS) Analysis[1][2]

Technique: Electrospray Ionization (ESI) in Positive Mode. Objective: Confirm molecular formula (

) and map the A-ring substitution.

Primary Ionization Data

- Molecular Ion

: m/z 255.06

- Sodium Adduct

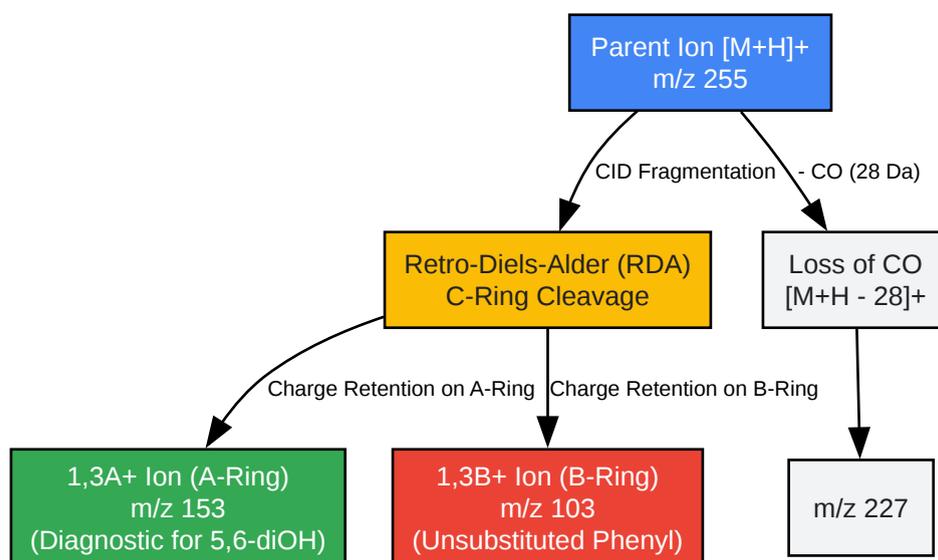
: m/z 277.05

Fragmentation Pathway (Retro-Diels-Alder)

The diagnostic fragmentation of flavones occurs via the Retro-Diels-Alder (RDA) cleavage of the C-ring. For 5,6-DHF, the cleavage of bonds 1-2 and 3-4 yields specific fragment ions that confirm the hydroxyl groups are located on the A-ring.

- Ion (m/z ~153): Represents the A-ring fragment retaining the two hydroxyl groups and the carbonyl carbon. This is the diagnostic ion for 5,6-dihydroxylation.
- Ion (m/z ~103): Represents the unsubstituted B-ring (styrene-like fragment).

Visualization: MS Fragmentation Logic



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Figure 1: Proposed ESI-MS/MS fragmentation pathway for **5,6-Dihydroxyflavone** highlighting the diagnostic RDA cleavage.

Part 3: Infrared (IR) Spectroscopy

Technique: KBr Pellet or ATR (Attenuated Total Reflectance). Objective: Identify functional groups and hydrogen bonding status.

The IR spectrum of 5,6-DHF is characterized by the "chelated carbonyl" effect. The hydroxyl group at C-5 forms a strong intramolecular hydrogen bond with the C-4 carbonyl, shifting the C=O absorption to a lower frequency compared to non-chelated flavones.

Functional Group	Wavenumber ()	Diagnostic Note
O-H Stretch	3400 – 3200 (broad)	Intermolecular H-bonded hydroxyls (C-6 OH).
C=O Stretch	1645 – 1655	Chelated Carbonyl. Shifted downfield due to C-5 OH interaction (Normal ketone ~1715).
C=C Aromatic	1610, 1580	Characteristic aromatic ring skeletal vibrations.
C-O Stretch	1250 – 1300	Phenolic C-O stretching.
C-H Bending	760 – 770	Out-of-plane bending for unsubstituted B-ring (monosubstituted benzene).

Part 4: Nuclear Magnetic Resonance (NMR) Spectroscopy[3][4]

Technique: 400 MHz or higher. Solvent: DMSO-

(Preferred for solubility and resolution of labile protons).

H NMR Assignment (DMSO-)

The proton NMR spectrum provides the most definitive structural proof. Key features include the low-field chelated hydroxyl signal and the ortho-coupling of the A-ring protons.

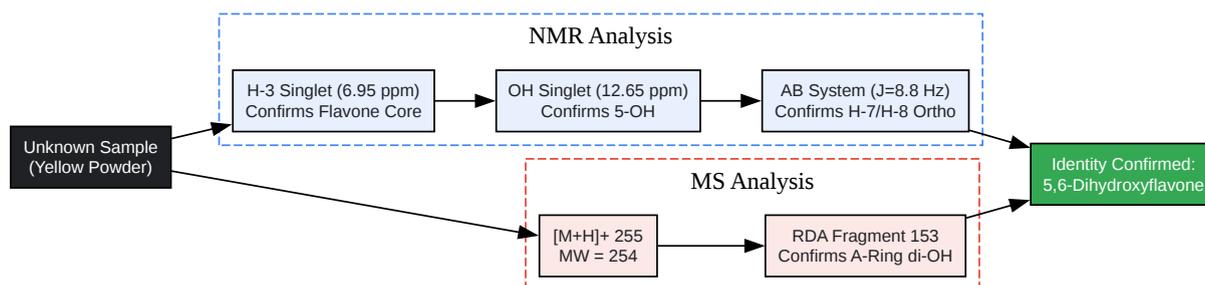
Position	(ppm)	Multiplicity	(Hz)	Assignment Logic
5-OH	12.65	s	-	Chelated OH. Sharp singlet far downfield due to H-bond with C=O.
6-OH	9.5 – 10.0	br s	-	Phenolic OH. Broad due to exchange; chemical shift varies with concentration/temperature.
H-2', 6'	8.05	m	-	B-ring ortho protons. Deshielded by C-ring conjugation.
H-8	7.60	d	8.8	A-ring proton. Ortho-coupled to H-7. Downfield due to proximity to C=O.
H-3', 4', 5'	7.55 – 7.60	m	-	B-ring meta/para protons. Overlapping multiplet.
H-7	7.15	d	8.8	A-ring proton. Ortho-coupled to H-8. Upfield due to shielding by 6-OH oxygen.
H-3	6.95	s	-	C-ring characteristic.

Isolated singlet
confirming
flavone
backbone.

C NMR Assignment (DMSO-)

Position	(ppm)	Type	Assignment Logic
C-4	182.5	C=O	Carbonyl carbon.[1]
C-2	163.0	C	C-ring vinyl carbon attached to oxygen.
C-7	154.0	C	Oxygenated aromatic carbon.
C-5	146.5	C	Oxygenated aromatic carbon (chelated).
C-9	145.0	C	Quaternary bridgehead.
C-6	130.0	C	Oxygenated aromatic carbon.
C-1'	131.0	C	B-ring attachment point.
C-4'	132.0	CH	B-ring para.
C-3', 5'	129.5	CH	B-ring meta.
C-2', 6'	126.5	CH	B-ring ortho.
C-8	119.0	CH	A-ring aromatic CH.
C-10	105.5	C	Quaternary bridgehead.
C-3	105.0	CH	C-ring vinyl CH.

Visualization: Structural Elucidation Logic



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Figure 2: Logical workflow for confirming the 5,6-DHF structure using spectroscopic data.

Part 5: Experimental Protocols

To ensure reproducibility and data integrity, follow these standardized protocols for sample preparation and acquisition.

NMR Sample Preparation

- Mass: Weigh 5–10 mg of **5,6-Dihydroxyflavone**.
- Solvent: Add 600 μL of DMSO-
(99.9% D).
 - Note: Avoid

if possible, as the solubility is lower and the exchangeable protons (OH) may broaden or disappear.
- Vessel: Transfer to a clean, dry 5 mm NMR tube.
- Acquisition:

- Run at 298 K (25°C).
- Set relaxation delay (d1) to
2.0 seconds to ensure quantitative integration of aromatic protons.

Mass Spectrometry (LC-MS)

- Solvent: Methanol (LC-MS grade).
- Concentration: Prepare a 1 ppm solution.
- Mobile Phase:
 - A: Water + 0.1% Formic Acid.
 - B: Acetonitrile + 0.1% Formic Acid.
- Gradient: 5% B to 95% B over 10 minutes.
- Ionization: ESI Positive Mode.
- Scan Range: m/z 100 – 1000.

IR Spectroscopy[7][8][9][10][11]

- Method: KBr Pellet.
- Ratio: Mix 1 mg sample with 100 mg dry KBr powder.
- Grinding: Grind in an agate mortar until a fine, uniform powder is achieved (prevents scattering).
- Compression: Press at 10 tons for 1 minute to form a transparent disc.
- Blank: Collect a background spectrum of pure KBr before analysis.

References

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